Enantiomer-Specific Potency in Vasorelaxation (VSN16R vs. VSN16S vs. Racemate)
In rat mesenteric artery myography, the R-enantiomer (VSN16R) demonstrated superior vasorelaxant potency compared to the S-enantiomer (VSN16S), with the racemic mixture (VSN16) showing intermediate potency. Statistical analysis confirmed VSN16R is more potent than VSN16S (P<0.05) [1].
| Evidence Dimension | Vasorelaxation Potency (EC50) |
|---|---|
| Target Compound Data | VSN16R: EC50 = 110±69 nM, Rmax = 91.6±9.6% |
| Comparator Or Baseline | VSN16S: EC50 = 140±17 nM, Rmax = 71.0±1.8%; Racemic VSN16: EC50 = 88±3 nM, Rmax = 86.7±6.4% |
| Quantified Difference | VSN16R is approximately 1.27-fold more potent than VSN16S (110 nM vs 140 nM). Racemic VSN16 is 1.25-fold more potent than VSN16S. |
| Conditions | Rat third-generation mesenteric artery, methoxamine-precontracted, endothelium-intact, wire myography, n=6. |
Why This Matters
Procurement of the pure R-enantiomer (VSN16R) is essential for studies targeting the neuronal BKCa channel, as the racemate contains a less active and potentially confounding S-enantiomer [2].
- [1] Hoi PM, Visintin C, Okuyama M, et al. Vascular pharmacology of a novel cannabinoid-like compound, 3-(5-dimethylcarbamoyl-pent-1-enyl)-N-(2-hydroxy-1-methyl-ethyl)benzamide (VSN16) in the rat. Br J Pharmacol. 2007;152(5):751-764. View Source
- [2] Baker D, Pryce G, Visintin C, et al. Big conductance calcium-activated potassium channel openers control spasticity without sedation. Br J Pharmacol. 2017;174(16):2662-2681. View Source
